
5-氟嘧啶-4,6-二醇
描述
5-Fluoropyrimidine-4,6-diol (5-FP) is a versatile and important molecule in the field of medicinal chemistry. It is a heterocyclic compound, containing both nitrogen and fluorine, that can be used in a variety of ways in the laboratory. 5-FP is primarily used for its ability to act as a precursor for the synthesis of numerous other compounds, but its utility goes beyond that.
科学研究应用
癌症治疗
5-氟嘧啶-4,6-二醇: 是合成5-氟尿嘧啶 (5-FU) 的关键化合物,5-FU 广泛用于癌症化疗 . 它通过抑制胸腺嘧啶合成酶发挥作用,该酶是 DNA 合成的关键酶,从而阻止癌细胞生长。
个性化医疗
该化合物的衍生物正在个性化医疗时代被探索,它们有可能针对个体患者的代谢特征进行定制 . 这可能带来更有效、毒性更小的癌症治疗方法。
机制研究
研究人员使用5-氟嘧啶-4,6-二醇制备用氟化嘧啶取代的 RNA 和 DNA,用于生物物理学和机制研究 . 这些研究提供了关于这些化合物如何与核酸相互作用以及扰乱其结构和动态的见解。
抑制 RNA 修饰酶
最近的研究表明,5-氟嘧啶-4,6-二醇衍生物可以抑制 RNA 修饰酶,如tRNA 甲基转移酶 2 同源物 A (TRMT2A) 和假尿苷合成酶 . 这为研究 RNA 修饰失调引起的疾病的治疗开辟了新途径。
心脏毒性分析
氟嘧啶的心脏毒性正在被重新定义,5-氟嘧啶-4,6-二醇在了解癌症患者此类不良反应的发生率和特征方面发挥作用 . 这对于开发更安全的化疗方案至关重要。
药物设计与合成
氟的高电负性和独特性质使5-氟嘧啶-4,6-二醇成为设计和合成新型抗癌药物的重要化合物 . 它在开发具有改善疗效和减少副作用的药物方面发挥着重要作用,是研究的重点领域。
作用机制
Target of Action
The primary target of 5-Fluoropyrimidine-4,6-diol is thymidylate synthase (TS) . Thymidylate synthase plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid . By targeting this enzyme, 5-Fluoropyrimidine-4,6-diol interferes with DNA synthesis, which is vital for cell replication .
Mode of Action
5-Fluoropyrimidine-4,6-diol interacts with its target, thymidylate synthase, by binding the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase to form a covalently bound ternary complex . This interaction inhibits the function of thymidylate synthase, thereby disrupting DNA synthesis .
Biochemical Pathways
5-Fluoropyrimidine-4,6-diol follows a series of biochemical pathways involving successive phosphorylation reactions that lead to the formation of its active forms: 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP) . These active forms of the drug inhibit DNA synthesis and induce programmed cell death .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropyrimidine-4,6-diol is characterized by marked interpatient variability in tumor response and patient tolerance . Understanding the metabolic pathways followed by 5-Fluoropyrimidine-4,6-diol has led to strategies to optimize therapy with these agents . Combining a dihydropyrimidine dehydrogenase inhibitor with 5-Fluoropyrimidine-4,6-diol offers the potential to minimize pharmacokinetic variability, improve oral bioavailability, facilitate dosage adjustment to achieve desired concentrations, and increase the likelihood of tumor response while minimizing the risk of severe toxicity to individual patients .
Result of Action
The primary cytotoxic effect of 5-Fluoropyrimidine-4,6-diol is believed to result from the binding of 5-FdUMP to thymidylate synthase, thereby resulting in inhibition of DNA synthesis and induction of programmed cell death . This disruption in DNA synthesis leads to the death of rapidly dividing cancer cells, thereby exerting its anticancer effects .
Action Environment
The action, efficacy, and stability of 5-Fluoropyrimidine-4,6-diol can be influenced by various environmental factors. It’s important to note that the effectiveness of 5-Fluoropyrimidine-4,6-diol can be affected by factors such as the patient’s overall health, the presence of other medications, and individual genetic variations .
安全和危害
生化分析
Biochemical Properties
5-Fluoropyrimidine-4,6-diol is involved in biochemical reactions that are crucial for various biological processes. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known that fluoropyrimidines, a group of compounds that 5-Fluoropyrimidine-4,6-diol belongs to, are metabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) . This interaction plays a significant role in the metabolism of these compounds and can influence their biochemical properties .
Cellular Effects
The effects of 5-Fluoropyrimidine-4,6-diol on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, fluoropyrimidines, including 5-Fluoropyrimidine-4,6-diol, can be incorporated into RNA, perturbing its structure and stability, and thereby altering its function .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoropyrimidine-4,6-diol involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, fluoropyrimidines can inhibit the synthesis of thymidylate synthase, leading to the inhibition of synthesis of purine and pyrimidine bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoropyrimidine-4,6-diol can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Fluoropyrimidine-4,6-diol can vary with different dosages in animal models. For instance, high doses of fluoropyrimidines can lead to cardiotoxicity, which is a serious side effect .
Metabolic Pathways
5-Fluoropyrimidine-4,6-diol is involved in several metabolic pathways. It interacts with enzymes such as DPD, which plays a crucial role in its metabolism . It can also affect metabolic flux or metabolite levels.
属性
IUPAC Name |
5-fluoro-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSFAIWGUAFXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457848 | |
| Record name | 5-Fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106615-61-6 | |
| Record name | 5-Fluoro-6-hydroxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106615-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 5-fluoro-6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


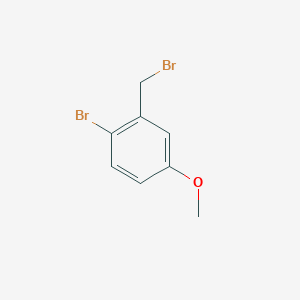
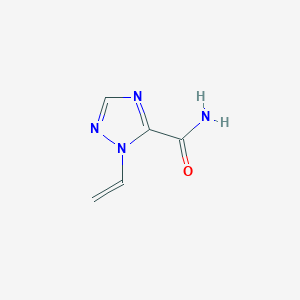
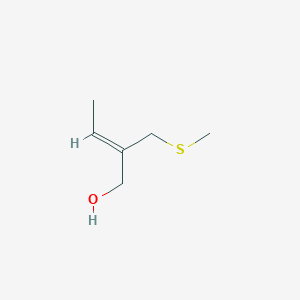
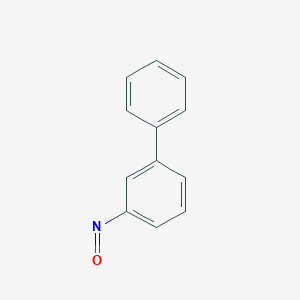
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
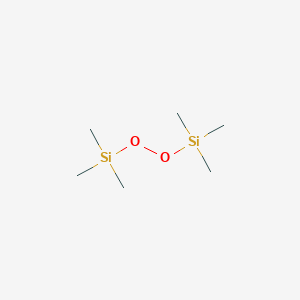
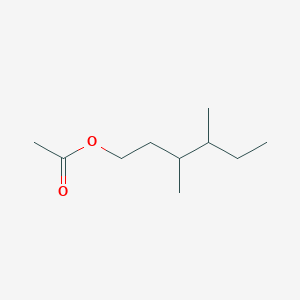


![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)




